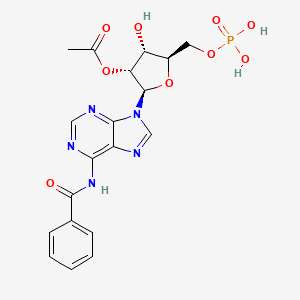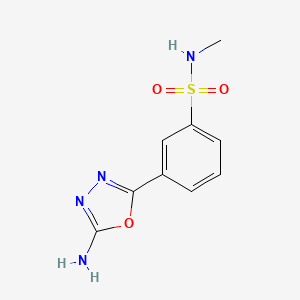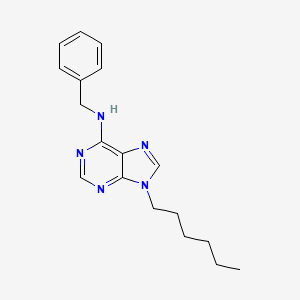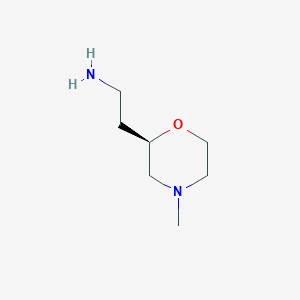![molecular formula C9H7FN2O2 B12926253 Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)
Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl ester group at the 5th position of the imidazo[1,5-a]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate typically involves cyclocondensation reactions One common method includes the reaction of 2-pyridyl-imines with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine (TEA) to form the imidazo[1,5-a]pyridine coreThe methyl ester group is introduced via esterification reactions using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Applications De Recherche Scientifique
Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl imidazo[1,2-a]pyridine-5-carboxylate: Similar structure but lacks the fluorine atom.
5-Fluoroimidazo[4,5-b]pyridine: Contains a fluorine atom but differs in the position and ring structure.
Uniqueness
Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate is unique due to the specific positioning of the fluorine atom and the methyl ester group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H7FN2O2 |
|---|---|
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-3-6(10)2-7-4-11-5-12(7)8/h2-5H,1H3 |
Clé InChI |
ASDYYXDKOGJOLM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC2=CN=CN12)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12926180.png)


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)

![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)
![4-Chloro-5-[1-(2-methylphenyl)ethoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12926225.png)

![[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile](/img/structure/B12926236.png)
![(2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926241.png)
![4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one](/img/structure/B12926245.png)

